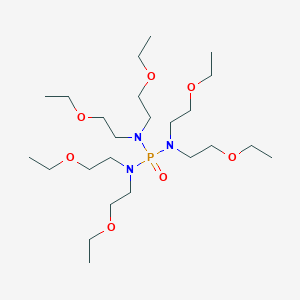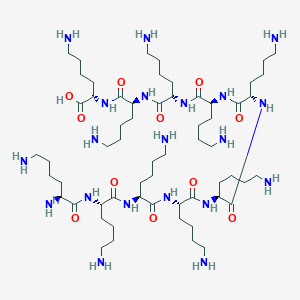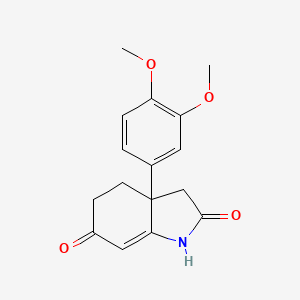
3a-(3,4-dimethoxyphenyl)-3,3a,4,5-tetrahydro-1H-indole-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3a-(3,4-Dimethoxyphenyl)-3,3a,4,5-tetrahydro-1H-indole-2,6-dione is a complex organic compound with a unique structure that includes both indole and dimethoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3a-(3,4-dimethoxyphenyl)-3,3a,4,5-tetrahydro-1H-indole-2,6-dione typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenylacetonitrile, which is then subjected to a series of reactions including decarboxylation, aldoxime formation, and dehydration . The final step involves cyclization under reflux conditions to form the indole-dione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and phase-transfer catalysts to improve yield and reduce costs .
化学反応の分析
Types of Reactions
3a-(3,4-Dimethoxyphenyl)-3,3a,4,5-tetrahydro-1H-indole-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the aromatic ring or the indole nitrogen .
科学的研究の応用
3a-(3,4-Dimethoxyphenyl)-3,3a,4,5-tetrahydro-1H-indole-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3a-(3,4-dimethoxyphenyl)-3,3a,4,5-tetrahydro-1H-indole-2,6-dione involves its interaction with various molecular targets. It can act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing cellular damage . Additionally, it may interact with specific enzymes or receptors in biological systems, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
3-(3,4-Dimethoxyphenyl)propanoic acid: Known for its role in stimulating γ-globin gene expression.
N-(3,4-Dimethoxyphenyl)ethylamides: Synthesized from homoveratrylamine and studied for their cytotoxicity.
Uniqueness
What sets 3a-(3,4-dimethoxyphenyl)-3,3a,4,5-tetrahydro-1H-indole-2,6-dione apart is its unique indole-dione structure, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
23869-91-2 |
|---|---|
分子式 |
C16H17NO4 |
分子量 |
287.31 g/mol |
IUPAC名 |
3a-(3,4-dimethoxyphenyl)-1,3,4,5-tetrahydroindole-2,6-dione |
InChI |
InChI=1S/C16H17NO4/c1-20-12-4-3-10(7-13(12)21-2)16-6-5-11(18)8-14(16)17-15(19)9-16/h3-4,7-8H,5-6,9H2,1-2H3,(H,17,19) |
InChIキー |
XLWHUKGBJGVMPL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C23CCC(=O)C=C2NC(=O)C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



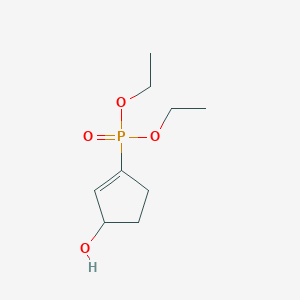

![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)
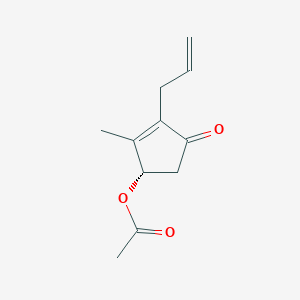
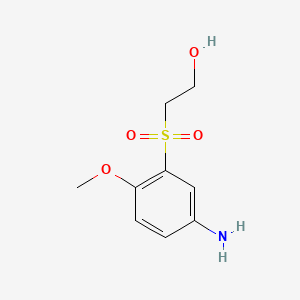
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
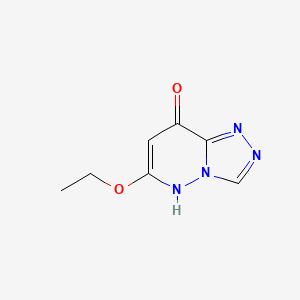
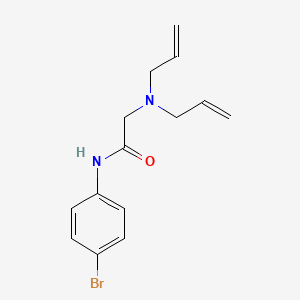


![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
